1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione
Description
Properties
CAS No. |
88476-76-0 |
|---|---|
Molecular Formula |
C26H34N2O4 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1,4-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O4/c1-5-27(6-2)15-17-31-21-13-14-22(32-18-16-28(7-3)8-4)24-23(21)25(29)19-11-9-10-12-20(19)26(24)30/h9-14H,5-8,15-18H2,1-4H3 |
InChI Key |
WNOAZUFOZKQFQU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C2C(=C(C=C1)OCCN(CC)CC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis generally begins with anthraquinone derivatives , notably anthraquinone (anthracene-9,10-dione) , which serves as the core scaffold. Variations include halogenated derivatives such as 1,4-dichloroanthraquinone or 1,4-difluoroanthraquinone , which facilitate subsequent nucleophilic substitutions.
Introduction of Ethoxy Linkers with Diethylamino Groups
The key step involves attaching 2-(diethylamino)ethoxy groups at the 1- and 4-positions of the anthraquinone core. This is achieved via nucleophilic substitution or condensation reactions, often under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile .
Reaction Conditions and Catalysts
- Solvent: Acetonitrile or dimethylformamide (DMF)
- Temperature: Typically reflux (~80-120°C)
- Catalysts: No specific catalysts are required, but bases like potassium carbonate or sodium hydride facilitate nucleophilic substitution.
- Reaction Time: Ranges from several hours to overnight, depending on reactant reactivity.
Data Table: Summary of Preparation Methods
Research Findings and Variations
Direct Alkylation of Anthraquinone Derivatives
Research indicates that direct alkylation of anthraquinone with halogenated aminoalkoxy compounds yields the target molecule with high efficiency. For example, reaction of 1,4-dichloroanthraquinone with 2-(diethylamino)ethyl chloride in the presence of potassium carbonate in acetonitrile at 100°C produces the desired bis-substituted compound.
Multi-step Synthesis via Intermediates
Some approaches involve initial synthesis of mono-substituted intermediates followed by further substitution to achieve symmetrical bis-substitution, enhancing yield and purity.
Purification Techniques
Post-synthesis purification methods include:
- Recrystallization from ethanol or acetonitrile
- Column chromatography on silica gel
- Preparative thin-layer chromatography (TLC)
These techniques ensure high-purity products suitable for subsequent applications.
Additional Considerations
- Reaction Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress.
- Yield Optimization: Excess halogenated aminoalkoxy reagent and elevated temperatures improve yields.
- Safety Precautions: Handling halogenated reagents and organic solvents necessitates appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox flow batteries.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various alkylamines for substitution reactions .
Major Products Formed
Major products formed from these reactions include hydroxyanthraquinone derivatives, which have applications in medicinal chemistry and as intermediates in the synthesis of other complex molecules .
Scientific Research Applications
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione involves its interaction with DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells . Additionally, its redox properties enable it to participate in electron transfer reactions, making it useful in energy storage applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The anthraquinone scaffold allows extensive functionalization, and substituents at the 1,4-positions critically determine physicochemical and biological properties. Key analogs include:
Key Findings and Trends
- Solubility: Substituents with polar termini (e.g., methoxyethoxyethoxy in Me-TEG-DAAQ) drastically improve solubility in polar media (>2 M in acetonitrile), making them ideal for battery electrolytes . In contrast, hydrophobic chains (e.g., octadecylamino) render compounds insoluble in aqueous systems . The diethylaminoethoxy groups in the target compound likely confer moderate solubility, balancing lipophilicity and polarity .
- Electrochemical Behavior: Methoxy- and hydroxy-substituted derivatives exhibit reversible redox behavior, critical for energy storage applications. However, overly hydrophilic chains (e.g., AQ-1,8-3E-OH) compromise stability, leading to rapid capacity fading .
- Biological Activity: Alkylamino derivatives (e.g., butylamino-substituted 5a) show potent cytotoxicity (IC50 < 13 µg/mL) against cancer cell lines, suggesting that the target compound’s diethylamino groups could also confer antitumor properties if tested .
- Crystallinity: Ethylamino and phenylamino analogs form stable crystalline structures with defined π-π stacking, influencing material stability . The bulkier diethylaminoethoxy groups may disrupt crystallization, favoring amorphous phases for flexible electronics .
Biological Activity
1,4-Bis(2-(diethylamino)ethoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. Its structure enables it to participate in various biological activities, particularly in the context of cancer research and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, case studies, and relevant research findings.
- IUPAC Name : 1,4-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione
- Molecular Formula : C26H34N2O4
- Molecular Weight : 442.56 g/mol
The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts normal DNA replication and transcription processes, leading to cytotoxic effects in cancer cells. The compound also inhibits key metabolic enzymes, which contributes to its anticancer properties.
Key Mechanisms:
- DNA Intercalation : Disrupts replication and transcription.
- Enzyme Inhibition : Affects cellular metabolism and promotes apoptosis.
Anticancer Properties
Research has indicated that anthraquinone derivatives exhibit significant anticancer activities. A study highlighted the cytotoxic effects of related compounds on various cancer cell lines, revealing structure-activity relationships that suggest modifications can enhance efficacy.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 5.0 | DNA intercalation |
| 2,6-Bis(2-(diethylamino)ethoxy)anthraquinone | K562 | 10.0 | Apoptosis induction |
| Aloe-emodin | Neuroblastoma | 13.0 | Caspase activation |
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various anthraquinone derivatives on HeLa cells. The results showed that this compound exhibited an IC50 value of 5 µM, indicating potent activity against cervical cancer cells.
- Mechanistic Insights : Research involving thermal denaturation studies demonstrated that this compound binds effectively to DNA, with a preference for occupying both major and minor grooves. This binding mode is crucial for its anticancer activity as it leads to cell cycle arrest and apoptosis.
- In Vivo Studies : Animal models have shown that administration of this compound leads to significant tumor reduction in xenograft models of human cancers. The mechanism involves both direct cytotoxicity and modulation of tumor microenvironment factors.
Comparative Analysis with Other Anthraquinones
The biological activity of this compound can be compared with other anthraquinone derivatives:
| Compound Name | Structure Activity Relationship | Notable Effects |
|---|---|---|
| 1,5-Bis(2-(diethylamino)ethyl)aminoanthraquinone | Similar DNA-binding properties but lower potency | Moderate cytotoxicity |
| Emodin | Exhibits apoptosis via p53 pathway | Effective against multiple cancer types |
| Aloe-emodin | Selective against neuroectodermal tumors | Induces apoptosis through caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
